molecular formula C12H17N3O2 B12998048 Methyl 2-(3-aminopiperidin-1-yl)nicotinate

Methyl 2-(3-aminopiperidin-1-yl)nicotinate

Cat. No.: B12998048
M. Wt: 235.28 g/mol
InChI Key: VDKDAKBIOYZJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-aminopiperidin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of nicotinic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminopiperidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperidine derivativesThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminopiperidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-aminopiperidin-1-yl)nicotinate is unique due to the presence of both the nicotinate and aminopiperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-(3-aminopiperidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-17-12(16)10-5-2-6-14-11(10)15-7-3-4-9(13)8-15/h2,5-6,9H,3-4,7-8,13H2,1H3

InChI Key

VDKDAKBIOYZJOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.